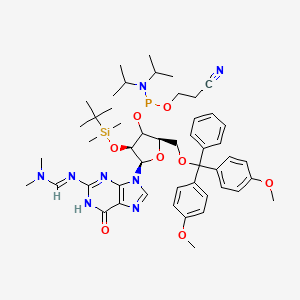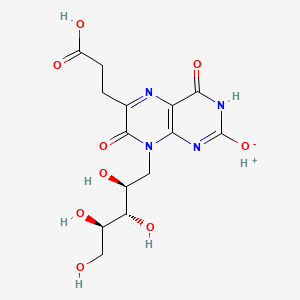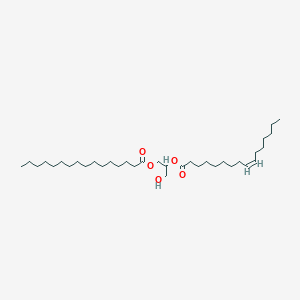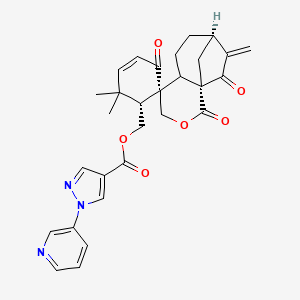
Laxiflorin B-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laxiflorin B-4 is a derivative of Laxiflorin B, a herbal compound known for its anticancer properties. This compound has been modified at the C-6 position to enhance its binding affinity for extracellular regulated protein kinases 1/2 (ERK1/2) and to improve its tumor-suppressive effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Laxiflorin B-4 is synthesized through a semi-synthetic process due to the low natural abundance of Laxiflorin B in herbs. The process involves the extraction of Laxiflorin B from herbal sources, followed by chemical modification at the C-6 position to produce this compound . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the modification process.
Industrial Production Methods
The industrial production of this compound involves scaling up the semi-synthetic process. This includes optimizing the extraction and modification steps to ensure high yield and purity of the final product. The process is designed to be efficient and cost-effective, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Laxiflorin B-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can replace specific atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .
Applications De Recherche Scientifique
Laxiflorin B-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of chemical modifications on biological activity.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, particularly non-small-cell lung cancer.
Mécanisme D'action
Laxiflorin B-4 exerts its effects by inhibiting the activity of extracellular regulated protein kinases 1/2 (ERK1/2). It binds covalently to cysteine residues in the ATP-binding pocket of ERK1/2, leading to the inhibition of ERK1/2 activity. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Laxiflorin B-4 is unique compared to other similar compounds due to its higher binding affinity for ERK1/2 and its enhanced tumor-suppressive effects. Similar compounds include:
Laxiflorin B: The parent compound with lower binding affinity and tumor-suppressive effects.
ERK1/2 Inhibitors: Other inhibitors targeting ERK1/2, but with different binding mechanisms and efficacy profiles.
This compound stands out due to its specific modifications that enhance its biological activity and therapeutic potential .
Propriétés
Formule moléculaire |
C29H29N3O6 |
|---|---|
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
[(1S,1'R,5S,9R)-2',2'-dimethyl-10-methylidene-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-yl]methyl 1-pyridin-3-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C29H29N3O6/c1-17-18-6-7-21-28(11-18,24(17)34)26(36)38-16-29(21)22(27(2,3)9-8-23(29)33)15-37-25(35)19-12-31-32(14-19)20-5-4-10-30-13-20/h4-5,8-10,12-14,18,21-22H,1,6-7,11,15-16H2,2-3H3/t18-,21?,22-,28+,29+/m1/s1 |
Clé InChI |
UCVLLMRPTFRSPH-SXFUTUKFSA-N |
SMILES isomérique |
CC1(C=CC(=O)[C@@]2([C@@H]1COC(=O)C3=CN(N=C3)C4=CN=CC=C4)COC(=O)[C@]56C2CC[C@H](C5)C(=C)C6=O)C |
SMILES canonique |
CC1(C=CC(=O)C2(C1COC(=O)C3=CN(N=C3)C4=CN=CC=C4)COC(=O)C56C2CCC(C5)C(=C)C6=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


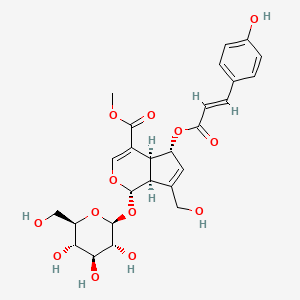

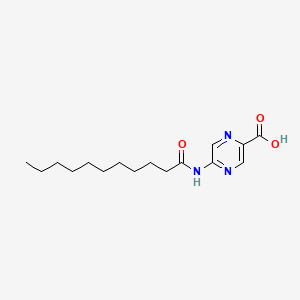

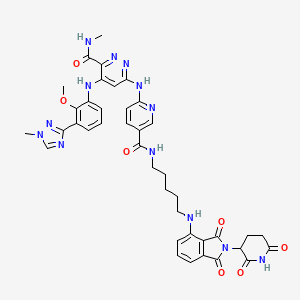
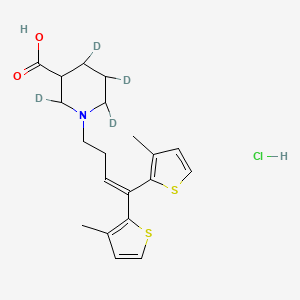
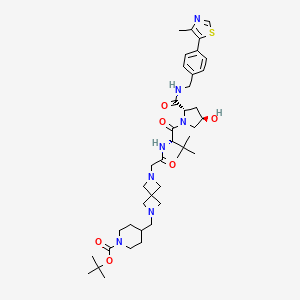

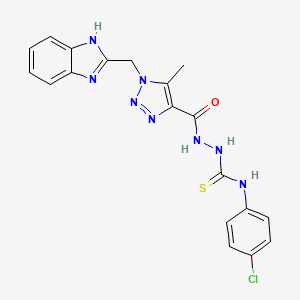
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
